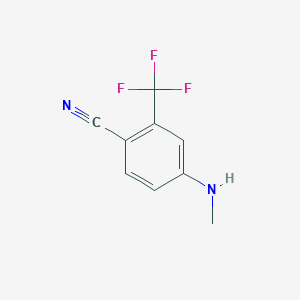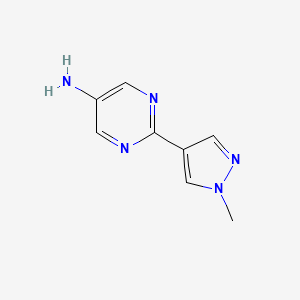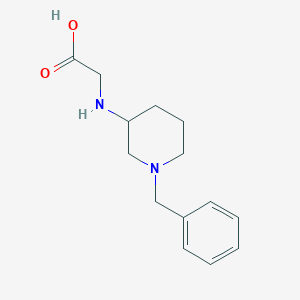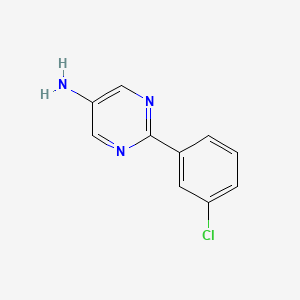
2-(3-Chlorophenyl)pyrimidin-5-amine
説明
2-(3-Chlorophenyl)pyrimidin-5-amine is a chemical compound characterized by a pyrimidine ring substituted with a 3-chlorophenyl group at the 2-position and an amine group at the 5-position
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 3-chloroaniline with guanidine. The reaction typically requires heating under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.
Cyclization Reaction: Another method involves cyclization of 2-(3-chlorophenyl)urea with formamide. This reaction is usually carried out under high-temperature conditions to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance efficiency and control reaction parameters. The use of catalysts, such as acid or base catalysts, can also improve yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous ether.
Substitution: Halogenating agents (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides), polar aprotic solvents.
Major Products Formed:
Oxidation: Chlorophenyl pyrimidin-5-one derivatives.
Reduction: 2-(3-Chlorophenyl)pyrimidin-5-ol.
Substitution: Various substituted pyrimidines depending on the nucleophile or electrophile used.
科学的研究の応用
2-(3-Chlorophenyl)pyrimidin-5-amine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-(3-Chlorophenyl)pyrimidin-5-amine exerts its effects depends on its specific application. For example, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific molecular pathways.
Molecular Targets and Pathways:
Antiviral: Inhibition of viral polymerases or proteases.
Anticancer: Induction of apoptosis through pathways involving p53, Bcl-2, or caspases.
類似化合物との比較
2-(4-Chlorophenyl)pyrimidin-5-amine
2-(3-Fluorophenyl)pyrimidin-5-amine
2-(3-Bromophenyl)pyrimidin-5-amine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-(3-chlorophenyl)pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-2-7(4-8)10-13-5-9(12)6-14-10/h1-6H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUQGOGKBANZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292238 | |
| Record name | 2-(3-Chlorophenyl)-5-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23788-75-2 | |
| Record name | 2-(3-Chlorophenyl)-5-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23788-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-5-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
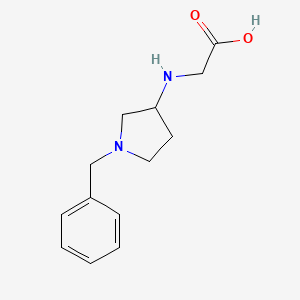
![[1-(3-Chloro-phenyl)-ethylamino]-acetic acid](/img/structure/B7860641.png)
![[1-(4-Fluoro-phenyl)-ethylamino]-acetic acid](/img/structure/B7860644.png)

![N-[(4-Hydroxyphenyl)methyl]glycine HCl](/img/structure/B7860651.png)
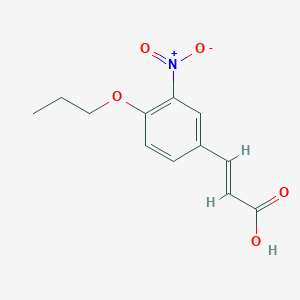
![4-[(2-Methoxyethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B7860666.png)
